4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione is a heterocyclic compound containing an imidazole ring substituted with an aminopropyl group and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione typically involves the reaction of 2-mercaptoimidazole with 2-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The thione group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminopropyl)-1H-indazole: Similar structure but with an indazole ring instead of an imidazole ring.
2-Aminothiazole: Contains a thiazole ring with an amino group, showing different reactivity and applications.
4-(2-Aminopropyl)phenol: Similar aminopropyl group but with a phenol ring, leading to different chemical properties.
Uniqueness
4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione is unique due to its combination of an imidazole ring, aminopropyl group, and thione group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11N3S |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
4-(2-aminopropyl)-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C6H11N3S/c1-4(7)2-5-3-8-6(10)9-5/h3-4H,2,7H2,1H3,(H2,8,9,10) |
InChI Key |
SWYKOIYLPHKFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC(=S)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.